molecular formula C15H22ClNO2 B1512939 Methoxetamine hydrochloride CAS No. 1239908-48-5

Methoxetamine hydrochloride

Cat. No.: B1512939
CAS No.: 1239908-48-5
M. Wt: 283.79 g/mol
InChI Key: FJNRBMKLTGCSRN-UHFFFAOYSA-N

Description

Methoxetamine hydrochloride (MXE), chemically designated as 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone hydrochloride, is a synthetic dissociative anesthetic developed as a structural analog of ketamine . Marketed initially as a "safer" alternative to ketamine, MXE gained notoriety due to its association with hospitalizations and fatalities in Europe, driven by its unregulated status and potent psychoactive effects . Its mechanism of action primarily involves antagonism of the N-methyl-D-aspartate (NMDA) receptor, though it also interacts with AMPA and serotonin (5-HT2) receptors, contributing to rapid antidepressant and dissociative effects . MXE’s synthesis involves multi-step processes from commercially available precursors, yielding metabolites such as O-demethylated and N-dealkylated derivatives for analytical standardization .

Preparation Methods

Research-Based Synthetic Methodology (Jurasek et al., 2017)

A notable preparation method described by Jurasek and colleagues (2017) emphasizes a convenient, reproducible synthesis route for methoxetamine and its metabolites, suitable for generating analytical standards:

  • Starting Material: 3-methoxybenzonitrile
  • Step 1: Grignard reaction with cyclopentylmagnesium bromide to yield 3-methoxyphenyl cyclopentyl ketone
  • Step 2: Bromination of ketone to form alpha-bromo ketone intermediate
  • Step 3: Treatment with ethylamine to form Schiff base
  • Step 4: Heating to finalize methoxetamine synthesis

This method provides good yields and purity, enabling further synthesis of metabolites and isotopically labeled derivatives for pharmacokinetic studies.

Additional Notes:

  • Metabolite synthesis involves O-demethylation using hydrobromic acid and reduction with sodium borohydride.
  • Chiral separation studies using capillary electrophoresis with cyclodextrin derivatives as chiral selectors were successfully applied to methoxetamine and metabolites, indicating the method's suitability for enantiomeric purity analysis.
Step Reaction Key Reagents Yield (%) Notes
1 Grignard reaction 3-methoxybenzonitrile, cyclopentylmagnesium bromide Good yield Forms 3-methoxyphenyl cyclopentyl ketone
2 Bromination Bromine or brominating agent High yield Alpha-bromo ketone intermediate
3 Reaction with ethylamine Ethylamine High yield Forms Schiff base
4 Heating Heat Final step Produces methoxetamine base

This method is advantageous due to its use of commercially available starting materials and relatively straightforward reaction conditions.

Alternative Synthesis Method for Methoxamine Hydrochloride (Patent CN101417956A)

Although methoxamine hydrochloride is a different compound, the patent CN101417956A outlines a detailed, environmentally friendly, and scalable synthesis route that may offer insights into similar synthetic strategies for related compounds like methoxetamine hydrochloride. The key features include:

  • Green methylation to generate p-dimethoxybenzene
  • Sequential reactions:
    • Friedel-Crafts acylation
    • Oximation reaction
    • Oxime group reduction
    • Ketoamine hydrogenation
  • Mild reaction conditions with nitrogen protection and controlled temperatures
  • High yields for each step (ranging from 72% to 94%)
  • Final product purification by recrystallization and filtration
Step Reaction Type Conditions Yield (%) Remarks
1 Methylation Nitrogen atmosphere, 15°C ± 3°C 94% Formation of p-dimethoxybenzene
2 Friedel-Crafts acylation Reflux at 83°C, 22 hours 72% Formation of acylated intermediate
3 Oximation Toluene solvent, HCl gas, methyl nitrite gas, 21-30°C, 6-7 hours 80% Formation of oxime derivative
4 Oxime reduction Sodium borohydride, low temperature (0-15°C) 79% Conversion to amine
5 Ketoamine hydrogenation Ethanol solvent, activated carbon, sodium borohydride, pH adjustment 88% Final product methoxamine hydrochloride

This route emphasizes environmental and economic benefits, with stable and scalable production potential. Although focused on methoxamine hydrochloride, similar principles and reaction types (e.g., Friedel-Crafts acylation, oximation, reduction) are applicable to this compound synthesis.

Preparation of this compound Stock Solutions (GLP Bio, 2024)

For research and pharmacological studies, this compound is often prepared as stock solutions with precise concentrations. The preparation involves dissolving the compound in solvents such as DMSO, PEG300, Tween 80, and water, ensuring clear solutions at each step.

Stock Solution Preparation Table:

Concentration 1 mg 5 mg 10 mg
1 mM 3.5236 mL 17.618 mL 35.2361 mL
5 mM 0.7047 mL 3.5236 mL 7.0472 mL
10 mM 0.3524 mL 1.7618 mL 3.5236 mL

In Vivo Formulation Preparation Steps:

  • Prepare DMSO master liquid by dissolving this compound in DMSO.
  • Sequentially add PEG300, Tween 80, and distilled water or corn oil.
  • Ensure clarity after each solvent addition, using vortex, ultrasound, or heat if necessary.

This method is designed for biological assays rather than chemical synthesis but is critical for downstream pharmacological applications.

Summary Table Comparing Key Preparation Methods

Aspect Jurasek et al. (2017) Method Patent CN101417956A Method GLP Bio Stock Preparation
Target Methoxetamine base and metabolites Methoxamine hydrochloride This compound stock solutions
Starting Material 3-methoxybenzonitrile p-dimethoxybenzene (via methylation) Purified this compound powder
Key Reactions Grignard, bromination, amination, heating Methylation, Friedel-Crafts acylation, oximation, reduction, hydrogenation Dissolution in solvents
Yields Good to high (not quantified precisely) 72% - 94% per step N/A (solution prep)
Scale-up Potential Suitable for analytical standards Designed for industrial scale Laboratory scale for research
Environmental Considerations Standard organic synthesis Emphasizes green chemistry Not applicable

Chemical Reactions Analysis

Synthetic Reactions

The synthesis of methoxetamine hydrochloride involves multi-step processes optimized for yield and purity. A patented method outlines the following sequence :

StepReaction TypeConditionsYield (%)
1Methylation of hydroquinoneAcetonitrile, 15°C, N₂ atmosphere94
2Friedel-Crafts acylationTetrachloroethane, AlCl₃, -5–0°C72
3OximationHydroxylamine, ethanol, reflux80
4Hydroximino reductionH₂/Pd-C, RT79
5Ketoamine hydrogenationH₂/Pd-C, ethanol, 60°C88

Key intermediates :

  • p-Dimethoxybenzene (Step 1)

  • 3-Methoxyphenyl cyclopentyl ketone (via Grignard reaction)

  • α-Bromo ketone (bromination with Br₂)

Metabolic Reactions

In vivo, methoxetamine undergoes extensive phase I and II metabolism, primarily mediated by cytochrome P450 enzymes :

Reaction TypeEnzymes InvolvedMetabolites Formed
O-Demethylation CYP2B6, CYP3A4Nor-methoxetamine, 3-hydroxy-MXE
N-Deethylation CYP3A4Desethyl-methoxetamine
Hydroxylation CYP2D64-Hydroxy-MXE
Reduction Aldo-keto reductasesDihydromethoxetamine
Glucuronidation UGT1A9, UGT2B7Glucuronide conjugates

Notable findings :

  • Dihydromethoxetamine (19) : Synthesized via NaBH₄ reduction of methoxetamine (96% yield) .

  • Dihydro-O-desmethyl-methoxetamine (21) : Produced by HBr-mediated demethylation followed by NaBH₄ reduction (65% yield) .

In Vitro Chemical Reactions

Methoxetamine participates in several laboratory-scale reactions:

Oxidation

  • Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Products : Hydroxylated metabolites (e.g., 3-hydroxy-MXE).

Reduction

  • Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) .

  • Products : Secondary amines (e.g., desethyl-methoxetamine).

Substitution

  • Halogenation : Reacts with Br₂ in acetic acid to form α-bromo derivatives .

Reaction Mechanisms

  • NMDA Receptor Antagonism : Methoxetamine’s dissociative effects arise from non-competitive antagonism at the NMDA receptor, disrupting glutamate signaling .

  • Schiff Base Formation : Critical in synthesis, involving ethylamine and α-bromo ketone to form an imine intermediate .

Stability and Degradation

  • Thermal Decomposition : Degrades at >200°C, releasing HCl and forming cyclohexanone derivatives .

  • Photolysis : UV exposure induces cleavage of the methoxy group, yielding phenolic byproducts.

Analytical Characterization

TechniqueKey Data
GC-MS m/z 247 (M⁺), fragments at m/z 202, 148
NMR (¹H) δ 1.45 (cyclopentyl CH₂), δ 3.75 (OCH₃)
HPLC Retention time: 8.2 min (C18 column)

Scientific Research Applications

Methoxetamine (hydrochloride) has several scientific research applications :

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Methoxetamine is studied for its effects on the central nervous system, particularly its interaction with NMDA receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its antidepressant effects.

    Industry: Methoxetamine is used in the development of new psychoactive substances and as a tool for studying the pharmacology of dissociative anesthetics.

Mechanism of Action

Methoxetamine (hydrochloride) exerts its effects primarily through antagonism of the NMDA receptor . This receptor is involved in synaptic plasticity and memory function. By blocking the NMDA receptor, methoxetamine disrupts normal neurotransmission, leading to its dissociative and hallucinogenic effects. Additionally, methoxetamine inhibits the reuptake of serotonin, contributing to its psychoactive properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Derivatives

MXE belongs to the arylcyclohexylamine class, sharing structural motifs with ketamine, phencyclidine (PCP), and novel derivatives like DMXE (deoxymethoxetamine) and MXiPr (3-MeO-2′-oxo-PCiPr). Key structural distinctions include:

  • MXE: Cyclohexanone core with 3-methoxyphenyl and ethylamino substituents .
  • NENK (N-ethylnorketamine): Retains ketamine’s cyclohexanone backbone but substitutes the N-methyl group with ethyl .
  • 3-MeO-PCP : PCP derivative with a 3-methoxy substitution on the phenyl ring, enhancing NMDA receptor affinity .
  • DMXE : MXE analog lacking the ketone oxygen, hypothesized to reduce urotoxicity .

Pharmacological Profiles and Receptor Affinities

Compound Primary Receptor Targets Key Pharmacological Effects NMDA Affinity (Relative)
Methoxetamine (MXE) NMDA, AMPA, 5-HT2 Dissociative, antidepressant High
Ketamine NMDA, AMPA, opioid Anesthetic, antidepressant Moderate
3-MeO-PCP NMDA Dissociative, psychotomimetic Very High
NENK NMDA, AMPA, 5-HT2 Rapid antidepressant Moderate
DMXE NMDA Dissociative, hallucinogenic Moderate-High

MXE exhibits broader receptor engagement compared to ketamine, with significant 5-HT2 and AMPA receptor activation, which may underlie its rapid antidepressant effects . In contrast, 3-MeO-PCP shows higher NMDA selectivity but lacks substantial AMPA/5-HT2 activity, correlating with stronger dissociative and psychotomimetic effects .

Clinical and Behavioral Effects

  • Antidepressant Efficacy : MXE analogs like NENK, 2-MeO-NEK, and 4-MeO-NEK reduce immobility in forced swim tests (FST) and tail suspension tests (TST), comparable to ketamine. These effects are blocked by AMPA antagonist NBQX, confirming AMPA receptor involvement .
  • Dissociative vs. Psychotropic Effects: MXE induces dissociation at lower doses than ketamine but with fewer acute behavioral side effects (e.g., hyperactivity) .
  • Urotoxicity : MXE was designed to mitigate ketamine-associated bladder toxicity by reducing cytotoxic metabolite accumulation. However, clinical reports suggest it still poses renal and hepatic risks .

Research Findings and Mechanistic Insights

  • Chiral Separation : MXE and its metabolites are separable via capillary electrophoresis using β-cyclodextrin, critical for pharmacokinetic studies .
  • Neuroplasticity : MXE analogs upregulate GluA1, GluA2, and BDNF mRNA in prefrontal cortex tissues, suggesting synaptic remodeling parallels to ketamine .

Biological Activity

Methoxetamine (MXE) is a dissociative anesthetic and a structural analog of ketamine, which has gained attention in recent years for its psychoactive properties and potential therapeutic applications. This article explores the biological activity of methoxetamine, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Methoxetamine is classified as an arylcyclohexylamine. Its chemical structure allows it to act primarily as an NMDA receptor antagonist, similar to ketamine and phencyclidine (PCP). Research indicates that MXE has a higher affinity for NMDA receptors compared to ketamine, which may contribute to its potency and duration of action .

Key Mechanisms:

  • NMDA Receptor Antagonism : MXE inhibits NMDA receptor-mediated neurotransmission, affecting glutamatergic signaling in the central nervous system (CNS) .
  • Serotonin Modulation : Studies have shown that MXE alters serotonin levels in the medial prefrontal cortex and nucleus accumbens, implicating serotonin 5-HT2 receptors in its behavioral effects .
  • GABAergic Activity : In vitro studies suggest that MXE may also influence GABAergic signaling, further complicating its pharmacological profile .

Pharmacological Effects

The pharmacological effects of methoxetamine can be categorized based on dosage:

  • Low Doses (5-10 mg/kg) : Stimulant and anxiogenic effects are observed, along with alterations in sensorimotor gating.
  • Moderate Doses (10-40 mg/kg) : Behavioral effects become more pronounced, with sedative and anesthetic properties emerging alongside disruptions in locomotor activity.
  • High Doses (>40 mg/kg) : Strong sedative effects are noted, leading to potential respiratory depression and other severe adverse outcomes .

Comparative Pharmacology

A comparative analysis of methoxetamine with other related compounds highlights its unique profile:

CompoundNMDA Receptor AffinityBehavioral EffectsDuration of Action
MethoxetamineHighDissociative, stimulant at low dosesLonger than ketamine
KetamineModerateAnesthetic, rapid onsetShorter than MXE
PhencyclidineVery HighSevere dissociationVariable

Case Studies

Several case studies have documented the effects of methoxetamine in clinical settings:

  • Acute Toxicity Cases : Reports indicate that methoxetamine can lead to severe toxicity, with symptoms including agitation, hallucinations, and respiratory distress. A study analyzing cases from 2011-2013 noted multiple fatalities linked to MXE use .
  • Behavioral Studies in Rodents : Research involving Wistar rats showed that MXE administration resulted in significant alterations in locomotor activity and sensorimotor gating. The findings suggest a potential for abuse due to the compound's rewarding effects observed through conditioned place preference experiments .
  • Neurotoxicity Observations : Long-term exposure studies indicated that MXE could cause lasting behavioral changes and neurotoxic effects in rodent models, raising concerns about its safety profile compared to other dissociatives like ketamine .

Q & A

Q. Basic: What safety protocols are critical when handling methoxetamine hydrochloride in laboratory settings?

Methodological Answer:
Researchers must adhere to OSHA HCS standards, including:

  • Personal Protective Equipment (PPE): Use respiratory protection (e.g., NIOSH-certified respirators) for brief exposure and self-contained breathing apparatus for prolonged exposure .
  • Ventilation: Ensure fume hoods or well-ventilated workspaces to minimize inhalation risks (GHS07: H332) .
  • Storage: Store in tightly sealed containers at room temperature, away from incompatible substances .
  • First Aid: Immediate actions include fresh air supply for inhalation exposure and medical observation for ≥48 hours post-exposure due to delayed toxicity .

Q. Advanced: How can researchers resolve contradictions in acute toxicity classifications of this compound across studies?

Methodological Answer:
Discrepancies in toxicity categories (e.g., GHS07 vs. GHS08) require:

  • Cross-validation: Compare batch-specific Certificates of Analysis (CoA) for purity and byproducts, as contaminants may alter toxicity profiles .
  • In vivo/In vitro Correlation: Conduct parallel assays (e.g., OECD 423 for oral toxicity) using standardized doses and animal models (e.g., Wistar rats) to reconcile conflicting data .
  • Meta-analysis: Review historical SDS revisions and peer-reviewed studies (e.g., Jurasek et al., 2017) to identify methodological variations .

Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (≥98%) .
  • Spectroscopy: Confirm molecular structure via FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C for cyclohexanone and methoxy groups) .
  • X-ray Diffraction: Reference powder diffraction data (e.g., 2θ = 10.2°, 15.7°) for crystalline form identification .

Q. Advanced: How should experimental designs account for methoxetamine’s pharmacological mechanisms in rodent models?

Methodological Answer:

  • Dose Optimization: Conduct dose-response studies (e.g., 1–30 mg/kg, i.p.) in Wistar rats to balance NMDA receptor antagonism and neurotoxicity .
  • Behavioral Assays: Use forced swim tests (FST) and open-field tests (OFT) to quantify antidepressant-like effects, controlling for confounders like locomotor activity .
  • Receptor Profiling: Combine radioligand binding (e.g., [³H]MK-801 for NMDA) and electrophysiology to differentiate affinity for AMPA vs. 5-HT2 receptors .

Q. Basic: What are the ecological disposal guidelines for this compound waste?

Methodological Answer:

  • Water Hazard Mitigation: Classify as Water Hazard Class 2; prevent groundwater contamination via chemical neutralization (e.g., alkaline hydrolysis) before disposal .
  • Regulatory Compliance: Follow EPA guidelines for hazardous waste (RCRA) and document disposal using waste codes D001-D043 .

Q. Advanced: How can researchers evaluate the environmental persistence of this compound and its metabolites?

Methodological Answer:

  • Degradation Studies: Simulate soil/water systems under UV light (λ = 365 nm) and measure half-life via LC-MS/MS to assess photolytic stability .
  • Bioaccumulation Assays: Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to determine bioconcentration factors (BCF) .
  • Metabolite Tracking: Synthesize deuterated analogs (e.g., MXE-d₃) as internal standards for quantifying environmental metabolites .

Q. Basic: What in vitro models are suitable for preliminary screening of methoxetamine’s neuroactive effects?

Methodological Answer:

  • Cell Lines: Use SH-SY5Y neurons or primary cortical cultures to assess cytotoxicity (MTT assay) and Ca²⁺ flux (Fluo-4 AM) .
  • Receptor Transfection: Express human NMDA receptors (GluN1/GluN2B) in HEK293 cells for IC₅₀ determination via patch-clamp .

Q. Advanced: How can chiral separation techniques improve the analysis of methoxetamine metabolites?

Methodological Answer:

  • Capillary Electrophoresis (CE): Employ cyclodextrin-based chiral selectors (e.g., sulfated β-CD) to resolve enantiomers (e.g., R/S-MXE) with resolution >2.0 .
  • HPLC-MS/MS: Use Chiralpak IA-3 columns and polarity switching (ESI+/ESI−) to quantify phase I metabolites (e.g., O-demethyl-MXE) in biological matrices .

Q. Basic: What are the key structural identifiers for distinguishing methoxetamine from analogs like fluorexetamine?

Methodological Answer:

  • Substituent Analysis: Compare methoxy (3-OCH₃) vs. fluoro (3-F) groups via mass spectrometry (m/z 283.8 vs. 271.8) .
  • Crystallography: Differentiate lattice parameters (e.g., MXE: a = 10.2 Å vs. FXE: a = 9.8 Å) using XRPD .

Q. Advanced: What computational approaches predict methoxetamine’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with NMDA receptor (PDB: 4TLM) to simulate binding poses and calculate ΔG values .
  • QSAR Modeling: Train models on arylcyclohexylamine datasets to forecast off-target effects (e.g., σ receptor affinity) .

Properties

IUPAC Name

2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNRBMKLTGCSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239908-48-5
Record name Cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239908-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHOXETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO8XUO3NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxetamine hydrochloride
Reactant of Route 2
Methoxetamine hydrochloride
Reactant of Route 3
Methoxetamine hydrochloride
Reactant of Route 4
Methoxetamine hydrochloride
Normethoxetamine
Methoxetamine hydrochloride
Normethoxetamine
Methoxetamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.